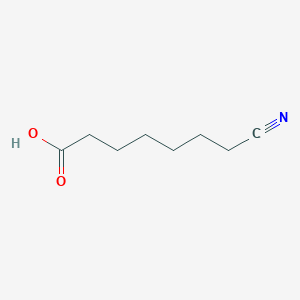

7-Cyanoheptanoic acid

Description

Contextualization within Organic Synthesis Research

In the broad field of organic synthesis, 7-cyanoheptanoic acid is recognized as a valuable building block. Its structure is particularly useful for creating linear bifunctional molecules, which are essential in the construction of polymers and complex organic structures. The differential reactivity of the nitrile and carboxylic acid groups enables chemists to perform selective modifications. For instance, the carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the nitrile group can be subjected to reduction, hydrolysis, or addition reactions.

This compound and its derivatives are often employed in multi-step syntheses where precise control over chain length and functional group introduction is critical. Research has demonstrated its utility in creating long-chain aliphatic compounds with terminal functional groups, which are precursors to specialty polymers and pharmaceutical agents. For example, derivatives such as azo-peresters based on 6,6'-azobis-(6-cyanoheptanoic acid) have been synthesized and studied as initiators for the radical polymerization of monomers like styrene (B11656) and methyl methacrylate. researchgate.net

Significance as a Versatile Synthetic Precursor

The versatility of this compound as a synthetic precursor is one of its most significant attributes. The two functional groups can be independently or concurrently transformed into other moieties, opening pathways to a diverse array of compounds.

Synthesis of ω-Amino Acids and Polyamides: A primary application of this compound is in the synthesis of ω-amino acids. Specifically, the catalytic hydrogenation of the nitrile group in this compound yields 8-aminooctanoic acid. google.comgoogle.com This amino acid is a crucial monomer for the production of Nylon-8, a type of polyamide with specific material properties. wikipedia.org The polymerization of 8-aminooctanoic acid leads to a polymer chain characterized by amide linkages, similar to other nylons like Nylon 6 or Nylon 6,6. wikipedia.org

Pharmaceutical Intermediates: The scaffold of this compound is incorporated into the synthesis of complex pharmaceutical molecules. A notable example is its use in the synthesis of histone deacetylase (HDAC) inhibitors. almacgroup.com In the radiosynthesis of a clinical drug candidate, a derivative, 7-[14C]-cyano-heptanoic acid benzyloxyamide, served as a key intermediate. almacgroup.comresearchgate.netresearchgate.netresearchgate.net The synthesis involved the conversion of this intermediate into a carboxylic acid derivative using a nitrilase biocatalyst, highlighting a modern chemoenzymatic approach. almacgroup.com

Biodegradable Polymers: Research has identified this compound as a potential monomer unit in polyhydroxyalkanoates (PHAs). westminster.ac.ukrsc.org PHAs are biodegradable and biocompatible polyesters produced by microorganisms, and incorporating functionalized monomers like this compound can tailor the properties of the resulting biopolymer for specific applications in medicine and industry. westminster.ac.ukrsc.org

Historical Development of Research Perspectives

Research interest in this compound and its applications has evolved over several decades. Early research, dating back to the mid-20th century, focused on fundamental synthetic transformations. A 1955 study, for instance, described the synthesis of ω-amino octanoic acid through the hydrogenation of this compound, demonstrating its early role as a precursor to polyamide monomers. google.comgoogle.com

Later research in the latter half of the 20th century and into the 21st century has expanded to more specialized applications. The focus shifted towards its use in polymer chemistry, not just for traditional polyamides but also for functional polymers initiated by its derivatives. researchgate.net More recently, the perspective has broadened further to include its role in the synthesis of biologically active molecules and in biocatalysis. The use of enzymes like nitrilase for the selective hydrolysis of the cyano group represents a modern, "green" chemistry approach that contrasts with harsher traditional chemical methods. almacgroup.com This shift reflects a broader trend in chemical research towards sustainability, precision, and the synthesis of high-value, complex molecules for the life sciences.

Chemical and Physical Properties of this compound

The following table summarizes key identifiers and computed properties for this compound. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5810-22-0 |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| Canonical SMILES | C(CCCC(=O)O)CCC#N |

| InChI Key | JHEDVJAVAYETMK-UHFFFAOYSA-N |

| Monoisotopic Mass | 155.094628657 Da |

This data is sourced from the PubChem database. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-cyanoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEDVJAVAYETMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314782 | |

| Record name | 7-Cyanoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5810-22-0 | |

| Record name | 7-Cyanoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5810-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Cyanoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Classical Organic Synthesis Approaches to 7-Cyanoheptanoic Acid

Traditional organic synthesis provides several reliable pathways to this compound, each with distinct advantages and mechanistic features.

Hydrogenation reactions are a cornerstone of organic synthesis and can be adapted for the preparation of this compound. One such approach involves the catalytic hydrogenation of precursors containing unsaturated bonds or other reducible functional groups. For instance, a dinitrile precursor can be selectively hydrogenated to yield the desired cyano-acid. The choice of catalyst, often a noble metal such as palladium or rhodium, and reaction conditions like pressure and temperature are critical for achieving high selectivity and yield. nih.gov A related strategy involves the deprotection of a protected functional group via catalytic hydrogenation, which can be a final step in a multi-step synthesis to unveil the carboxylic acid moiety without affecting the nitrile group. nih.gov

A procedure for synthesizing 7-cyano and 7-acetamido indoles through cyanocarbonation followed by hydrogenation of 7-formyl indole (B1671886) has been described, showcasing the utility of hydrogenation in nitrile synthesis. researchgate.net While not directly producing this compound, this method illustrates a relevant synthetic strategy.

| Starting Material | Reagents & Conditions | Product | Key Features |

| Unsaturated dinitrile | H₂, Catalyst (e.g., Pd/C) | This compound | Selective reduction of one nitrile group. |

| Protected this compound derivative | H₂, Catalyst (e.g., Pd/C) | This compound | Mild deprotection step. nih.gov |

| 7-Formyl indole | 1. Cyanocarbonation, 2. H₂/Catalyst | 7-Cyano and 7-acetamido indoles | Demonstrates hydrogenation for nitrile synthesis. researchgate.net |

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. wikipedia.orgchem-station.com This reaction can be a key step in the synthesis of this compound from cyclic precursors. For example, the rearrangement of a suitable cyclic ketoxime can yield a lactam, which can then be hydrolyzed and further functionalized to produce the target molecule. The reaction is typically catalyzed by strong acids like sulfuric acid or phosphorus pentachloride. jocpr.com

The mechanism involves the protonation of the oxime hydroxyl group, followed by the migration of the alkyl group anti-periplanar to the leaving group on the nitrogen atom. organic-chemistry.org The industrial synthesis of Nylon-6, which involves the Beckmann rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam, is a large-scale application of this reaction. nih.gov This highlights the robustness and scalability of this synthetic route.

Modern variations of the Beckmann rearrangement utilize milder and more efficient catalytic systems, such as cyanuric chloride and zinc chloride, which can proceed under less harsh conditions. chem-station.com

| Reaction Type | Starting Material | Key Intermediate | Product | Catalysts/Reagents |

| Beckmann Rearrangement | Cyclic Ketoxime | Lactam | Amide | Concentrated H₂SO₄, PCl₅, Acetic Acid, HCl, Acetic Anhydride. wikipedia.orgjocpr.com |

The reaction of halogenated carboxylic esters with cyanide sources is a direct and effective method for introducing the nitrile functionality. d-nb.info This nucleophilic substitution reaction, typically an SN2 process, involves the displacement of a halide ion (e.g., bromide or chloride) from an ω-haloheptanoic acid ester by a cyanide salt, such as potassium or sodium cyanide. wikipedia.org

For instance, the reaction of ethyl 7-bromoheptanoate with potassium cyanide in a suitable solvent like dimethylformamide (DMF) would yield ethyl 7-cyanoheptanoate. Subsequent hydrolysis of the ester group then affords this compound. The efficiency of this reaction is influenced by factors such as the nature of the halogen, the solvent, and the reaction temperature. d-nb.info

A patented method for preparing 7-aminoheptanoic acid starts from 6-bromoethyl caproate and nitromethane, demonstrating the utility of halogenated esters as starting materials in multi-step syntheses. google.com

| Reactant 1 | Reactant 2 | Solvent | Product | Reaction Type |

| ω-Haloheptanoic acid ester | Alkali metal cyanide (e.g., KCN) | Polar aprotic (e.g., DMF) | Alkyl 7-cyanoheptanoate | Nucleophilic Substitution (SN2) d-nb.info |

Research into novel synthetic routes for cyano-containing compounds is ongoing, driven by the need for more efficient, sustainable, and versatile methods. researchgate.net One area of exploration is the development of new catalytic systems that can achieve cyanation under milder conditions or with higher selectivity. For example, oxidative synthesis methods using environmentally benign oxidants like hydrogen peroxide are being investigated. mdpi.com

Biocatalytic Synthesis and Enzymatic Conversions of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly nitrilases, have shown great promise in the synthesis and transformation of nitrile-containing compounds.

Nitrilase enzymes (E.C. 3.5.5.1) catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia (B1221849). nih.govmdpi.com This enzymatic process is often highly chemo-, regio-, and enantioselective, operating under mild conditions of temperature and pH. researchgate.net

In the context of this compound synthesis, a key application of nitrilases is the selective hydrolysis of one nitrile group in a dinitrile precursor, such as pimelonitrile (1,5-dicyanopentane). This regioselective hydrolysis would yield this compound directly. The choice of the specific nitrilase enzyme is crucial, as their substrate specificities can vary widely. thieme-connect.de

A notable application of nitrilase was in the radiosynthesis of a histone deacetylase (HDAC) inhibitor, where a nitrilase-113 biocatalyst was used for the key conversion of 7-[¹⁴C]-cyano-heptanoic acid benzyloxyamide to 7-benzyloxycarbamoyl-[¹⁴C]-heptanoic acid. nih.gov This demonstrates the utility of nitrilases in complex multi-step syntheses where mild and selective reaction conditions are paramount.

Enzymatic conversions can also be part of multi-step biocatalytic processes. For example, a two-step immobilized enzyme conversion process has been developed for the production of 7-aminocephalosporanic acid, showcasing the potential for sequential enzymatic reactions. nih.gov Although not directly related to this compound, this illustrates the power of enzymatic cascades in chemical synthesis. nih.gov

| Enzyme Class | Reaction Catalyzed | Substrate Example | Product Example | Key Advantages |

| Nitrilase | Nitrile hydrolysis to carboxylic acid | Dinitrile (e.g., Pimelonitrile) | ω-Cyano acid (e.g., this compound) | High selectivity, mild conditions, environmentally friendly. nih.govresearchgate.net |

| Nitrilase | Derivatization of a cyano-containing intermediate | 7-[¹⁴C]-cyano-heptanoic acid benzyloxyamide | 7-benzyloxycarbamoyl-[¹⁴C]-heptanoic acid | Specific and mild conversion in a multi-step synthesis. nih.gov |

Biotransformations for Stereoselective Synthesis

The selective synthesis of chiral molecules is a significant challenge in modern organic chemistry, with enzymes offering a powerful toolkit for achieving high stereoselectivity under mild reaction conditions. In the context of this compound, biotransformations primarily focus on the enzymatic hydrolysis of the nitrile group, which can be a key step in a synthetic route toward chiral derivatives. While specific literature on the stereoselective biotransformation of this compound itself is not abundant, the principles of enzymatic nitrile hydrolysis are well-established and can be applied.

Nitrilases are a class of enzymes that catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia. nih.gov These enzymes are found in a variety of organisms, including bacteria, fungi, and plants. nih.gov The genus Rhodococcus is particularly well-known for producing robust nitrilases with broad substrate specificity, including both aromatic and aliphatic nitriles. nih.govresearchgate.netresearchgate.net

The stereoselectivity of nitrilases becomes critical when the substrate contains a chiral center. For instance, in the kinetic resolution of a racemic nitrile, one enantiomer may be preferentially hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer of the nitrile unreacted. This allows for the separation of enantiomers. While this compound itself is achiral, derivatives with a stereocenter could be synthesized or resolved using this enzymatic approach.

The selective hydrolysis of one nitrile group in a dinitrile molecule is another important application of nitrilases, leading to the formation of a cyano-carboxylic acid. journals.co.zacapes.gov.brthieme-connect.de This regioselectivity is particularly valuable in creating bifunctional molecules.

Table 1: Key Enzymes and Their Roles in Potential Stereoselective Synthesis Involving Nitrile Hydrolysis

| Enzyme Class | Source Organism (Example) | Catalyzed Reaction | Relevance to this compound Derivatives |

| Nitrilase | Rhodococcus rhodochrous | R-CN + 2 H₂O → R-COOH + NH₃ | Stereoselective hydrolysis of a chiral nitrile derivative of this compound. |

| Nitrile Hydratase & Amidase | Rhodococcus rhodochrous | R-CN + H₂O → R-CONH₂ → R-COOH + NH₃ | A two-step enzymatic pathway for nitrile hydrolysis. The amidase step can be highly stereoselective. |

Radiosynthesis and Stable Isotope Labeling Strategies Involving this compound

Isotopically labeled compounds are indispensable tools in various scientific disciplines, including drug metabolism studies, pharmacokinetic analysis, and environmental fate assessment. The introduction of a radioactive or stable isotope into the molecular structure of this compound allows for its sensitive and specific detection and tracing.

Carbon-14 (¹⁴C) Labeling for Research Probes

Carbon-14 is the radioisotope of choice for labeling organic molecules for many biological studies due to its long half-life (approximately 5,730 years) and the fact that its presence does not alter the chemical properties of the molecule. moravek.comalmacgroup.com The synthesis of [¹⁴C]this compound would typically involve the introduction of a ¹⁴C atom at a metabolically stable position.

A common strategy for labeling a carboxylic acid with ¹⁴C is to utilize a precursor containing the ¹⁴C isotope. For instance, [¹⁴C]potassium cyanide ([¹⁴C]KCN) is a versatile and commercially available starting material for introducing a labeled cyano group. wuxiapptec.com

A plausible synthetic route to [1-¹⁴C]this compound could involve the reaction of a suitable 6-halo-heptanoic acid ester with [¹⁴C]KCN, followed by hydrolysis of the ester group.

Alternatively, methods for the late-stage labeling of molecules are of increasing interest. nih.gov For example, a nitrile isotope exchange reaction could potentially be employed, where the non-radioactive nitrile group of this compound is exchanged with a [¹⁴C]cyanide source. iaea.org Another approach could be the decarboxylative cyanation of a dicarboxylic acid precursor, such as pimelic acid, using a [¹⁴C]cyanating reagent.

Table 2: Potential Strategies for the Synthesis of [¹⁴C]this compound

| Labeling Strategy | ¹⁴C Source | Precursor Molecule | Key Reaction |

| Classical Synthesis | [¹⁴C]KCN | 6-Bromoheptanoic acid ethyl ester | Nucleophilic substitution |

| Nitrile Isotope Exchange | [¹⁴C]CN⁻ source | This compound | Nickel-catalyzed exchange |

| Decarboxylative Cyanation | [¹⁴C]Cyanating reagent | Pimelic acid | Photocatalytic cyanation |

Deuterium (B1214612) Labeling for Spectroscopic and Metabolic Studies

Deuterium (²H or D), a stable isotope of hydrogen, is widely used in mechanistic studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantification. acs.org The introduction of deuterium can also influence the rate of metabolic processes through the kinetic isotope effect.

Several methods exist for the introduction of deuterium into carboxylic acids. chemrxiv.orgorganic-chemistry.org For a molecule like this compound, deuterium atoms could be incorporated at various positions along the aliphatic chain.

One common method is catalytic H/D exchange, where the compound is treated with a deuterium source, such as D₂O, in the presence of a metal catalyst (e.g., palladium or platinum). This can lead to the exchange of multiple protons for deuterons.

More specific labeling can be achieved through synthetic routes using deuterated building blocks. For example, the reduction of a suitable unsaturated precursor with deuterium gas (D₂) in the presence of a hydrogenation catalyst would introduce deuterium at specific positions.

Recent advances in C-H activation chemistry also provide powerful tools for the regioselective deuteration of organic molecules. These methods can allow for the precise replacement of a specific hydrogen atom with deuterium.

Table 3: Potential Methods for Deuterium Labeling of this compound

| Labeling Method | Deuterium Source | Potential Labeled Positions | Key Features |

| Catalytic H/D Exchange | D₂O | Multiple positions on the alkyl chain | Non-selective, multiple incorporations |

| Catalytic Deuterogenation | D₂ | Positions of a former double or triple bond | Site-specific labeling |

| C-H Activation/Deuteration | D₂O or other D source | Specific C-H bonds | High regioselectivity |

Role As a Key Chemical Intermediate in Complex Molecule Construction

Precursor for ω-Amino Carboxylic Acid Synthesis

A primary application of 7-cyanoheptanoic acid is as a precursor to ω-amino carboxylic acids, which are linear aliphatic chains containing an amino group at one terminus and a carboxylic acid group at the other. The synthesis of these compounds from this compound typically involves the chemical reduction of the nitrile group.

This compound serves as a strategic starting material for the synthesis of α,ω-diamino acids, which are characterized by amino groups at both the alpha (α) and omega (ω) positions of a carboxylic acid. The conversion process can be envisioned as a multi-step sequence.

First, the nitrile group of this compound is reduced to a primary amine, yielding 8-aminooctanoic acid. This transformation is commonly achieved through catalytic hydrogenation.

Following the formation of 8-aminooctanoic acid, a second amino group can be introduced at the α-position (the carbon adjacent to the carboxylic acid). A classic method for this is the Hell-Volhard-Zelinsky reaction. nrochemistry.comorganic-chemistry.orgalfa-chemistry.commasterorganicchemistry.comscienceinfo.com This reaction involves the α-bromination of the carboxylic acid using bromine and a phosphorus catalyst (like PBr₃). organic-chemistry.orgmasterorganicchemistry.com The resulting α-bromo-8-aminooctanoic acid derivative can then undergo nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent to install the second amino group, yielding 2,8-diaminooctanoic acid. This synthetic strategy highlights the utility of this compound in accessing complex, bifunctional monomers.

Table 1: Synthetic Route from this compound to 2,8-Diaminooctanoic acid

| Step | Reaction | Intermediate/Product |

| 1 | Catalytic Hydrogenation | 8-Aminooctanoic acid |

| 2 | Hell-Volhard-Zelinsky Bromination | α-Bromo-8-aminooctanoic acid derivative |

| 3 | Amination | 2,8-Diaminooctanoic acid |

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. wjarr.comnih.gov this compound, and more directly its derivative 8-aminooctanoic acid, can be incorporated into peptide structures to act as flexible spacers or linkers. lifetein.comlifetein.com This derivatization allows for the creation of peptidomimetic scaffolds where the distance and relative orientation of pharmacophoric groups can be precisely controlled.

The incorporation of long-chain amino acids like 8-aminooctanoic acid into a peptide backbone can disrupt or induce specific secondary structures, such as turns or helices, depending on the context. mdpi.comnih.gov This modification can be used to create novel peptide conformations that may lead to enhanced binding affinity for biological targets. The flexibility of the eight-carbon chain allows the peptidomimetic to adopt conformations that may not be accessible to natural peptides. lifetein.com

Building Block in the Synthesis of Biologically Relevant Organic Compounds

The dual functionality of this compound makes it a valuable starting material for a range of biologically active molecules. Both the carboxylic acid and the nitrile group can be selectively transformed to build complex molecular frameworks.

This compound is a precursor to suberic acid (octanedioic acid), a key component in the synthesis of the histone deacetylase (HDAC) inhibitor Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. The synthesis begins with the hydrolysis of the nitrile group of this compound under acidic or basic conditions to yield suberic acid.

Suberic acid can then be converted to its monomethyl ester, which is subsequently reacted with aniline (B41778) to form a monoamide. The remaining carboxylic acid group is then activated and reacted with a protected hydroxylamine, followed by deprotection, to yield the final hydroxamic acid product, SAHA. Hydroxamic acids are potent metal-chelating groups and are crucial for the inhibitory activity of many HDAC inhibitors.

Table 2: Key Intermediates in the Synthesis of SAHA from this compound

| Starting Material | Key Intermediate | Final Product |

| This compound | Suberic acid | Suberoylanilide Hydroxamic Acid (SAHA) |

The nitrile group of this compound can be converted into a tetrazole ring, a common bioisostere for the carboxylic acid group in medicinal chemistry. The most prevalent method for this transformation is the [3+2] cycloaddition reaction between the nitrile and an azide, often sodium azide, which can be catalyzed by various Lewis or Brønsted acids.

This reaction converts the linear nitrile group into a five-membered aromatic heterocycle containing four nitrogen atoms. The resulting molecule, 5-(6-carboxyhexyl)-1H-tetrazole, combines the carboxylic acid functionality with the metabolically stable tetrazole ring, making it a valuable building block for the synthesis of novel pharmaceutical candidates.

Monomer Component and Precursor in Polymer Chemistry Research

The bifunctional nature of this compound and its derivatives allows for their use as monomers or precursors to monomers in the synthesis of polymers.

The most direct application in polymer chemistry is through its conversion to 8-aminooctanoic acid. This ω-amino acid can undergo self-condensation polymerization to produce Polyamide 8, also known as Nylon 8. In this process, the amino group of one monomer reacts with the carboxylic acid group of another to form an amide bond, with the elimination of water. This step-growth polymerization results in a long-chain polymer with repeating units of eight carbon atoms. researchgate.netstudy.com Nylons are a class of semi-crystalline polymers known for their durability, strength, and resistance to abrasion. weebly.commiracosta.eduinstructables.comuri.edu

Derivatives of 8-aminooctanoic acid have also been used to synthesize functional polymers. For example, N-acryloyl 8-aminocaprylic acid can be used as a monomer in free-radical polymerization to create hydrogels with long, flexible side chains.

Incorporation into Polyhydroxyalkanoates (PHAs) Research

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms. Research in this area often explores the incorporation of functionalized monomers to tailor the properties of the resulting biopolymer. While direct and extensive research specifically detailing the incorporation of this compound into PHAs is not widely documented, the concept of using ω-functionalized carboxylic acids as precursors for PHA synthesis is an active area of investigation.

In principle, this compound could serve as a precursor for the biosynthesis of PHAs with pendant nitrile groups. Such functionalized PHAs could offer advantages such as altered physical properties (e.g., increased polarity, different degradation rates) and the potential for post-polymerization modification of the nitrile groups. The general strategy would involve feeding microorganisms capable of PHA production with this compound or a suitable derivative, which could then be incorporated into the growing polymer chain by the microbial enzymatic machinery.

Development of Functionalized Polymer Building Blocks

The dual functionality of this compound makes it an attractive monomer for the synthesis of functionalized polymers through various polymerization techniques. The carboxylic acid group can participate in step-growth polymerization reactions, such as polyesterification or polyamidation, while the nitrile group remains as a pendant functional group along the polymer backbone.

The presence of the nitrile functionality in a polymer can impart specific properties, such as increased solvent resistance and higher glass transition temperatures. Furthermore, the nitrile group can serve as a reactive handle for subsequent chemical modifications, allowing for the synthesis of graft copolymers or the attachment of other functional molecules. This approach enables the design and development of polymers with tailored properties for specific applications.

Advanced Spectroscopic Analysis Techniques

Spectroscopic methods provide detailed information about the molecular structure and chemical environment of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound (NC-(CH₂)₆-COOH), the ¹H NMR spectrum provides distinct signals for the protons in different chemical environments. The electron-withdrawing nature of the cyano (-CN) and carboxylic acid (-COOH) groups causes the adjacent methylene (B1212753) protons to be deshielded, shifting their signals downfield. oregonstate.edu

The expected ¹H NMR spectrum would feature a very broad singlet for the acidic proton of the carboxyl group, typically appearing far downfield (δ 10-13 ppm). The methylene protons alpha to the carboxyl group (α-CH₂) and those alpha to the cyano group (ω-CH₂) are expected to appear as triplets around δ 2.3-2.6 ppm. The remaining methylene groups in the alkyl chain would produce a complex multiplet pattern in the more upfield region of the spectrum (δ 1.3-1.8 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| NC-CH₂- | 2.4 - 2.6 | Triplet | 2H |

| -CH₂-COOH | 2.3 - 2.5 | Triplet | 2H |

| NC-CH₂-CH₂ - | 1.6 - 1.8 | Multiplet | 2H |

| -CH₂ -CH₂-COOH | 1.6 - 1.8 | Multiplet | 2H |

| -(CH₂)₂-CH₂ -(CH₂)₂- | 1.3 - 1.5 | Multiplet | 4H |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its nitrile and carboxylic acid moieties.

A key feature is the sharp, medium-intensity absorption band for the nitrile (C≡N) stretching vibration, which typically appears in the range of 2240-2260 cm⁻¹ for saturated aliphatic nitriles. spectroscopyonline.com The carboxylic acid group gives rise to two very prominent absorptions. The carbonyl (C=O) stretch produces a strong, sharp peak between 1700 and 1730 cm⁻¹. spectroscopyonline.com The hydroxyl (O-H) stretch of the carboxylic acid is notable for its very broad absorption band, which spans from approximately 2500 to 3300 cm⁻¹, often overlapping with the C-H stretching vibrations. spectroscopyonline.com This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules.

Table 2: Principal FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H stretch | Alkyl Chain | 2850 - 2960 | Medium-Strong |

| C≡N stretch | Nitrile | 2240 - 2260 | Medium, Sharp |

| C=O stretch | Carboxylic Acid | 1700 - 1730 | Strong, Sharp |

| C-O stretch | Carboxylic Acid | 1210 - 1320 | Medium |

| O-H bend | Carboxylic Acid | 900 - 960 | Medium, Broad |

Raman Spectroscopy in Chemical Environment Probing

Raman spectroscopy, another form of vibrational spectroscopy, is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light. libretexts.org Raman activity depends on the change in polarizability of a bond during a vibration. libretexts.org For this compound, the nitrile group's C≡N triple bond, being highly polarizable, gives rise to a strong and sharp Raman signal in the 2210–2270 cm⁻¹ region. researchgate.netresearchgate.net

The C=O stretch of the carboxylic acid also produces a Raman band, typically in the 1640-1670 cm⁻¹ range for hydrogen-bonded dimers, though it is often weaker than in the IR spectrum. ias.ac.in The aliphatic C-C and C-H bonds of the heptane chain produce characteristic signals in the fingerprint region (below 1500 cm⁻¹) and the C-H stretching region (2800-3000 cm⁻¹), respectively. acs.org Unlike in IR spectroscopy, the O-H stretch is typically a weak and broad signal in the Raman spectrum of carboxylic acids.

Table 3: Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Characteristic Raman Shift (cm⁻¹) | Relative Intensity |

| C-H stretch | Alkyl Chain | 2800 - 3000 | Strong |

| C≡N stretch | Nitrile | 2210 - 2270 | Strong, Sharp |

| C=O stretch | Carboxylic Acid | 1640 - 1670 | Medium |

| CH₂ deformation | Alkyl Chain | 1440 - 1470 | Medium |

| C-C stretch | Alkyl Chain | 800 - 1200 | Medium |

Chromatographic Separation and Mass Spectrometric Characterization

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound, while mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and high polarity of the carboxylic acid group, this compound typically requires a derivatization step before GC-MS analysis. restek.com This process converts the carboxylic acid into a more volatile derivative, such as a methyl ester or a trimethylsilyl (TMS) ester. restek.comyoutube.com

During GC analysis, the derivatized compound is separated from impurities based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific experimental conditions and can be used for identification.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The spectrum for the derivatized this compound would show a molecular ion peak corresponding to the mass of the derivative, confirming its molecular weight. The fragmentation pattern, which results from the cleavage of specific bonds within the molecule, provides structural information that can confirm the identity of the compound. For an ester derivative, common fragmentation pathways include cleavage alpha to the carbonyl group and fragmentation along the alkyl chain.

An in-depth examination of the analytical methodologies for the structural elucidation and quantification of this compound reveals a suite of sophisticated techniques. These methods range from advanced separation and detection technologies to powerful computational chemistry approaches that provide theoretical support for experimental findings.

Investigation of Biochemical Pathways and Metabolic Transformations

Exploration of Cyanoamino Acid Metabolic Pathways in Biological Systems

While 7-Cyanoheptanoic acid is not a cyanoamino acid, the metabolic pathways of cyanoamino acids provide a framework for understanding how the cyano group might be processed in a biological context. Cyanoamino acids are amino acid derivatives containing a cyanide group, and their metabolism is crucial for detoxification in organisms that produce or encounter cyanide. oup.com The enzymatic machinery involved in these pathways is adept at transforming the nitrile functional group.

The primary routes for nitrile metabolism involve enzymatic hydrolysis. Two main enzyme families are responsible for this transformation: nitrilases and nitrile hydratases. researchgate.netresearchgate.netscispace.com

Nitrilase-mediated hydrolysis: Nitrilases catalyze the direct conversion of a nitrile to a carboxylic acid and ammonia (B1221849) in a single step. researchgate.netnih.gov

Nitrile hydratase/amidase pathway: This two-step process involves the hydration of the nitrile to an amide by nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase. frontiersin.org

In the context of this compound, these enzymatic activities could potentially convert the terminal nitrile group into a second carboxylic acid group, thereby transforming this compound into the dicarboxylic acid, pimelic acid.

Role as a Potential Substrate or Metabolite in Microbial Systems

Microorganisms exhibit vast metabolic diversity and are known to degrade a wide array of organic compounds, including those with nitrile functionalities. This makes them a key area of investigation for the biotransformation of this compound.

Several microorganisms are capable of utilizing nitriles as carbon and/or nitrogen sources. scispace.comsemanticscholar.org The ability to transform nitriles is widespread among bacteria, fungi, and yeasts. The transformation of this compound in microbial systems would likely be initiated by the hydrolysis of the nitrile group. This reaction would yield pimelic acid, a seven-carbon dicarboxylic acid. wikipedia.org

Studies have demonstrated the microbial production of pimelic acid from other dicarboxylic acids, such as azelaic acid, indicating that microorganisms possess the metabolic pathways to process C7 dicarboxylic acids. tandfonline.com Therefore, it is plausible that microorganisms capable of nitrile hydrolysis could convert this compound into pimelic acid, which could then enter central metabolic pathways.

The following table summarizes potential microbial transformations of this compound:

| Initial Substrate | Potential Transformation | Key Enzyme Type | Potential Product |

| This compound | Nitrile Hydrolysis | Nitrilase or Nitrile Hydratase/Amidase | Pimelic acid |

The enzymatic degradation of this compound would likely follow the pathways established for other aliphatic nitriles. The key enzymes, nitrilases and nitrile hydratases, have been identified in a variety of microorganisms and exhibit a range of substrate specificities. researchgate.netresearchgate.net

Once converted to pimelic acid, further degradation could proceed via β-oxidation. The β-oxidation of dicarboxylic acids is a known metabolic pathway, although it may differ slightly from the β-oxidation of monocarboxylic fatty acids. nih.govnih.gov This process would shorten the carbon chain, generating acetyl-CoA units that can enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov

The table below outlines a hypothetical enzymatic degradation pathway for this compound:

| Step | Intermediate Compound | Enzyme Class | Process |

| 1 | This compound | Nitrilase/Nitrile Hydratase & Amidase | Nitrile Hydrolysis |

| 2 | Pimelic acid | Acyl-CoA Synthetase | Activation for β-oxidation |

| 3 | Pimeloyl-CoA | Acyl-CoA Dehydrogenase | β-Oxidation |

| 4 | Chain-shortened dicarboxylyl-CoA | Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Thiolase | Further β-Oxidation Cycles |

Integration into Fatty Acid and Nitrogen Metabolism Research

The structure of this compound and its potential metabolite, pimelic acid, suggests possible integration points with both fatty acid and nitrogen metabolism.

A significant metabolic role for pimelic acid, the likely downstream product of this compound hydrolysis, is its function as a precursor in the biosynthesis of biotin (B1667282) (vitamin B7) in many bacteria. nih.govnih.govhmdb.ca The synthesis of the pimelate (B1236862) moiety of biotin is intricately linked with fatty acid synthesis pathways in some bacteria, such as Bacillus subtilis. nih.govnih.gov In these organisms, the carbon backbone of pimelic acid is assembled via a modified fatty acid synthesis pathway. nih.govpnas.org

The involvement of pimelic acid derivatives in biotin synthesis is a well-established area of research. illinois.eduresearchgate.netresearchgate.netnih.govpnas.org Therefore, this compound, upon its conversion to pimelic acid, could serve as an exogenous source of this key biotin precursor, thereby influencing fatty acid metabolism through its connection to this essential cofactor. Biotin is a crucial cofactor for carboxylase enzymes, which are involved in fatty acid synthesis and other metabolic processes. hmdb.ca

The carbon skeleton of this compound, particularly after its potential conversion to pimelic acid, could theoretically intersect with amino acid metabolism. The catabolism of amino acids involves the removal of the amino group, followed by the entry of the remaining carbon skeleton into central metabolic pathways, such as the TCA cycle. nih.gov Some amino acids are degraded to intermediates that can be used for the synthesis of glucose (glucogenic) or ketone bodies and fatty acids (ketogenic). khanacademy.org

Conversely, anabolism is the synthesis of complex molecules from simpler ones. wikipedia.org The carbon skeletons derived from the degradation of compounds like pimelic acid could potentially be utilized for the synthesis of certain amino acids, provided the necessary enzymatic machinery is present. For example, derivatives of pimelic acid are involved in the biosynthesis of lysine (B10760008) in certain organisms. hmdb.ca The degradation of pimelic acid via β-oxidation would produce acetyl-CoA, which is a central metabolite that can be used in various anabolic and catabolic pathways. nih.gov The ammonia released from the hydrolysis of the nitrile group could be assimilated into the cellular nitrogen pool, potentially being used for the synthesis of amino acids and other nitrogen-containing biomolecules. scispace.com

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Applications

The classical application of 7-Cyanoheptanoic acid lies in its role as a precursor to ω-amino acids, which are key monomers in the production of polyamides. Specifically, the reduction of the nitrile group of this compound yields 7-aminoheptanoic acid, the monomer for Nylon 7. The properties of polyamides can be tailored by adjusting the length of the carbon chains of the monomers, making ω-amino acids derived from long-chain ω-cyano carboxylic acids valuable in materials science.

Beyond polymer science, the nitrile and carboxylic acid groups of this compound offer dual reactivity for the synthesis of a variety of organic molecules. The cyano group can be transformed into amines, amides, aldehydes, and ketones, while the carboxylic acid can undergo esterification, amidation, and other reactions. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemrevlett.com For instance, the cyano group is present in over 30 currently marketed pharmaceuticals, highlighting the importance of cyano-containing building blocks in drug discovery. chemrevlett.com

Future research is anticipated to focus on leveraging the unique structure of this compound to create complex molecular architectures and bioactive molecules. Its linear seven-carbon chain provides a flexible scaffold that can be functionalized at both ends to generate molecules with specific properties for applications in medicinal chemistry and materials science.

Advanced Analytical Methodologies for In Situ and Real-Time Analysis

The efficient utilization of this compound in synthetic processes relies on the ability to monitor its reactions in real-time. Advanced analytical techniques are crucial for understanding reaction kinetics, identifying intermediates, and optimizing process parameters. While standard chromatographic methods are suitable for offline analysis, there is a growing interest in in-situ and real-time monitoring.

Vibrational spectroscopy techniques, such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy, are particularly well-suited for this purpose. mdpi.comnih.gov These non-destructive methods can provide real-time information on the conversion of the nitrile group during hydrolysis or reduction reactions. mdpi.comchemguide.co.uk For example, the characteristic stretching frequency of the C≡N bond can be monitored to track the progress of its conversion to a carboxylic acid or an amine. researchgate.net In situ Raman spectroscopy has been successfully used to monitor the hydrolysis of other nitriles and complex polymorphic transformations, demonstrating its potential for the quantitative analysis of reactions involving this compound. mdpi.comnih.gov

Future advancements in this area may involve the development of chemometric models to deconvolve complex spectral data and provide quantitative information on the concentrations of reactants, intermediates, and products in real-time. nih.gov The coupling of these in-situ spectroscopic techniques with automated reaction platforms could enable high-throughput screening of reaction conditions and facilitate the rapid development of new synthetic methodologies.

Elucidation of Broader Biological System Interactions

The potential biological activities of this compound and its derivatives are an emerging area of research. While the biological interactions of many natural and synthetic carboxylic acids have been studied, specific data on this compound is limited. nih.govresearchgate.net Generally, the biological activity of aliphatic carboxylic acids can be influenced by their chain length and the presence of other functional groups. nih.gov

One area of interest is the interaction of ω-cyano fatty acids with microbial enzymes. Cyanobacteria, for instance, have diverse metabolic pathways for fatty acid synthesis and modification. nih.govmdpi.com Research into the enzymatic degradation or transformation of long-chain ω-cyano carboxylic acids could reveal novel biocatalytic routes for the production of valuable chemicals. nih.gov The nitrile group can be a substrate for nitrilase and nitrile hydratase enzymes, which can convert it to a carboxylic acid or an amide, respectively. nih.gov Understanding how these enzymes interact with a substrate like this compound could lead to the development of novel biotransformation processes.

Future research will likely focus on screening this compound and its derivatives for various biological activities, including antimicrobial and cytotoxic effects. researchgate.net Furthermore, investigating its metabolic fate in different biological systems could provide insights into its potential applications in biotechnology and pharmacology.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact. For the synthesis of this compound and its derivatives, research is focusing on the use of renewable feedstocks, green catalysts, and environmentally benign reaction conditions.

Biocatalysis offers a promising green alternative to traditional chemical methods. nih.gov Enzymes can catalyze reactions with high selectivity under mild conditions, reducing the need for harsh reagents and organic solvents. nih.gov For example, biocatalytic routes are being explored for the production of ω-amino acids from renewable resources. nih.gov The enzymatic hydrolysis of the nitrile group in this compound to produce 7-aminoheptanoic acid is a potential green route to this important monomer.

Another green approach is the use of photocatalysis. Visible-light-activated enzymes have been shown to catalyze various chemical transformations, offering a sustainable method for chemical synthesis. acs.org The development of biocatalytic systems that can utilize CO2 as a feedstock for the production of dicarboxylic acids is another exciting frontier in green chemistry, which could potentially be adapted for the synthesis of precursors to this compound. nih.gov

Future directions in the sustainable synthesis of this compound will likely involve the integration of biocatalysis and other green chemistry principles to develop economically viable and environmentally friendly production processes. This includes the exploration of novel enzyme systems, the use of renewable starting materials, and the design of efficient, atom-economical synthetic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-cyanoheptanoic acid, and how can experimental protocols be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves nitrile group introduction via nucleophilic substitution or cyanation of heptanoic acid derivatives. Optimize reaction conditions (e.g., catalysts like KCN/NaCN, solvent polarity, temperature) to enhance yield. For reproducibility, document precise molar ratios, reaction times, and purification steps (e.g., column chromatography, recrystallization). Include characterization data (NMR, IR, HPLC) for intermediates and final products, adhering to journal guidelines for new compound reporting .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare , , and DEPT spectra with theoretical predictions or literature analogs to confirm functional groups (cyano, carboxylic acid).

- IR : Validate C≡N (2250–2220 cm) and COOH (2500–3300 cm) absorption bands.

- HPLC/GC-MS : Quantify purity and detect side products. Cross-reference retention times with standards .

Q. What solvents and reaction conditions are optimal for preserving the stability of this compound during experiments?

- Methodological Answer : The compound’s stability depends on pH and solvent polarity. Use aprotic solvents (e.g., DMF, DMSO) to minimize hydrolysis of the cyano group. Avoid aqueous acidic conditions, which may degrade the carboxylic acid moiety. Conduct stability assays under varying temperatures and light exposure, reporting degradation kinetics in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility.

- Multi-technique validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) using implicit solvent models.

- Dynamic NMR : Probe temperature-dependent conformational changes affecting chemical shifts.

- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable. Address inconsistencies in the discussion section by evaluating methodological limitations (e.g., basis set selection in DFT) .

Q. What computational strategies are effective for studying the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT : Calculate transition states for cyano group reactions (e.g., hydrolysis, reduction) to identify rate-determining steps.

- Molecular Dynamics (MD) : Simulate solvent interactions affecting reaction pathways.

- Docking studies : If applicable, model interactions with enzymes or catalysts (e.g., lipases for esterification). Validate computational findings with kinetic experiments (e.g., Eyring plots) .

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- Isotopic labeling : Use -labeled this compound to track metabolic intermediates via LC-MS.

- In vitro assays : Incubate with liver microsomes or cell lysates to identify cytochrome P450-mediated modifications.

- Gene knockout models : Use microbial systems (e.g., E. coli) to study β-oxidation pathways. Report negative results and confounding variables (e.g., toxicity thresholds) in supplementary datasets .

Q. What methodologies are recommended for analyzing the environmental degradation products of this compound?

- Methodological Answer :

- Photolysis studies : Expose to UV light in aqueous/organic matrices, monitoring degradation via HPLC-MS.

- Microbial degradation : Screen soil or wastewater samples for bacteria capable of nitrile hydrolysis.

- Toxicity profiling : Use Daphnia magna or algal assays to assess ecological impact. Ensure raw data (e.g., chromatograms, dose-response curves) are archived for peer review .

Q. How should researchers integrate this compound into multi-step syntheses of functionalized polymers or bioactive molecules?

- Methodological Answer :

- Stepwise optimization : Use this compound as a carboxylate precursor (e.g., reduce cyano to amine for peptide coupling).

- Protection/deprotection : Temporarily mask the carboxylic acid group (e.g., tert-butyl ester) during nitrile transformations.

- Structure-property studies : Correlate polymer chain length (via GPC) with thermal stability (TGA/DSC). Include failure cases (e.g., cross-linking side reactions) to guide future work .

Guidelines for Reporting Research

- Data Tables : Tabulate reaction yields, spectroscopic assignments, and computational parameters (e.g., bond lengths, Gibbs free energies) in the main text. Archive raw spectra, chromatograms, and simulation trajectories as supplementary materials .

- Contradiction Analysis : Use funnel plots or sensitivity analyses to assess the robustness of conclusions when conflicting data arise .

- Ethical Compliance : For biological studies, document ethics approvals and de-identification protocols for human/animal data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.